molecular formula C7H10F2O4 B1465333 2,2-Difluoropropane-1,3-diyl diacetate CAS No. 33420-49-4

2,2-Difluoropropane-1,3-diyl diacetate

Cat. No. B1465333
CAS RN: 33420-49-4
M. Wt: 196.15 g/mol
InChI Key: DNQFOVSOAYKUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoropropane-1,3-diyl diacetate, also known as DFDA, is a chemical compound that has gained significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. DFDA is a colorless liquid that is soluble in water and organic solvents, and it is commonly used as a reagent in organic synthesis reactions.

Scientific Research Applications

2,2-Difluoropropane-1,3-diyl diacetate has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. This compound is a versatile reagent that can be used to introduce difluoromethylene groups into organic molecules, which can enhance their biological activity and stability. This compound has also been used to synthesize fluorinated polymers with unique properties such as high thermal stability and low surface energy. In material science, this compound has been used to prepare fluorinated self-assembled monolayers that can be used for surface modification and anti-fouling applications.

Mechanism of Action

2,2-Difluoropropane-1,3-diyl diacetate is a reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The difluoromethylene group in this compound is a strong electron-withdrawing group that can enhance the reactivity of the compound. The mechanism of action of this compound in organic synthesis involves the nucleophilic attack of the reactive difluoromethylene group on the electrophilic carbon atoms of the substrate, leading to the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound can be metabolized in vivo to produce difluoromethane, which is a potential toxic gas. Therefore, caution should be taken when handling this compound in laboratory experiments.

Advantages and Limitations for Lab Experiments

2,2-Difluoropropane-1,3-diyl diacetate has several advantages as a reagent in laboratory experiments. It is a stable and easily handled compound that can be stored for long periods without decomposition. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 2,2-Difluoropropane-1,3-diyl diacetate. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for this compound in fields such as medicinal chemistry and material science. This compound has the potential to be used as a building block for the synthesis of new drugs and materials with unique properties. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its metabolites in vivo.

properties

IUPAC Name

(3-acetyloxy-2,2-difluoropropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4/c1-5(10)12-3-7(8,9)4-13-6(2)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQFOVSOAYKUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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